2-Methyl-4-nonanone

Description

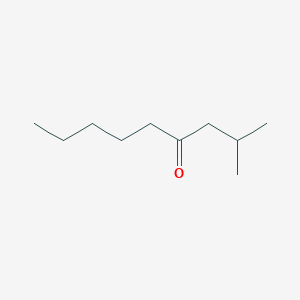

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKJRTYHOUYGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289305 | |

| Record name | 2-METHYL-4-NONANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-76-5 | |

| Record name | 2-Methyl-4-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-4-NONANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Chemical, Physical, and Synthetic Profiling of 2-Methyl-4-nonanone

Executive Summary

2-Methyl-4-nonanone (CAS: 6627-76-5) is a branched aliphatic ketone characterized by its ten-carbon backbone and a sterically shielded carbonyl center[1]. While linear ketones are ubiquitous in standard solvent applications, the specific isobutyl branching of 2-methyl-4-nonanone introduces unique physicochemical behaviors, including altered boiling point dynamics, specific solvation capabilities, and high lipophilicity[1][2]. This technical guide provides an in-depth analysis of its structural properties, laboratory and industrial synthesis protocols, and its emerging applications in materials science and advanced biofuel development[3].

Chemical and Physical Properties

The physical properties of an organic solvent or intermediate dictate its utility in downstream applications. For 2-methyl-4-nonanone, the presence of the isobutyl group at the C2 position creates a steric microenvironment around the C4 carbonyl carbon.

Structure-Property Causality

-

Boiling Point Dynamics: The experimental boiling point of 2-methyl-4-nonanone is approximately 207.5 °C[2]. The branched nature of the molecule prevents the tight van der Waals packing typically seen in linear decanones, slightly depressing its boiling point while maintaining excellent thermal stability for high-temperature baked coatings.

-

Lipophilicity & Partitioning: With an XLogP3 value of 3.1, the compound is highly lipophilic[1]. This makes it an exceptional candidate for liquid-liquid extraction processes and as a tailing solvent in synthetic resin formulations where moisture repulsion is critical.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Methyl-4-nonanone

| Property | Value | Causality / Technical Significance |

| IUPAC Name | 2-methylnonan-4-one | Standard systematic nomenclature[1]. |

| CAS Number | 6627-76-5 | Primary chemical registry identifier[1]. |

| Molecular Formula | C10H20O | Defines stoichiometric mass[1]. |

| Molecular Weight | 156.26 g/mol | Critical for Grignard and oxidation molar equivalents[1]. |

| Boiling Point | 207.5 °C | High B.P. makes it an ideal tailing solvent in lacquers[2]. |

| XLogP3 | 3.1 | High lipophilicity; miscible with oils, insoluble in water[1]. |

| TPSA | 17.1 Ų | Low Topological Polar Surface Area confirms hydrophobicity[1]. |

| SMILES | CCCCCC(=O)CC(C)C | Computational structural representation[1]. |

Synthetic Methodologies

To ensure trustworthiness and reproducibility, the synthesis of 2-methyl-4-nonanone is broken down into two distinct paradigms: industrial green-chemistry oligomerization and highly controlled laboratory-scale oxidation.

Industrial Production: Catalytic Oligomerization

Recent advancements in sustainable chemistry have introduced methods for producing acyclic ketones from biomass-derived alcohols[3]. By subjecting a mixture of acetone, butanol, and ethanol to a catalytic reactor under high temperature and pressure, cross-ketonization (oligomerization) occurs. This yields a mixture of acyclic ketones, including 2-methyl-4-nonanone, which are subsequently isolated via fractional distillation[3].

Industrial pathway for converting biomass alcohols into aviation fuels via 2-Methyl-4-nonanone.

Laboratory Protocol: Grignard Addition & Swern Oxidation

For analytical and pharmaceutical applications requiring >99% purity, a two-step synthetic route is preferred. The following self-validating protocol details the conversion of hexanal to 2-methyl-4-nonanone.

Phase 1: Nucleophilic Addition (Grignard)

-

Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve hexanal (1.0 eq) in anhydrous THF. Cool to 0 °C.

-

Addition: Dropwise add isobutylmagnesium bromide (1.1 eq). Causality: The slight excess ensures complete consumption of the aldehyde.

-

Quench: Warm to room temperature, stir for 2 hours, and quench with saturated aqueous NH₄Cl. Extract with diethyl ether to yield the intermediate 2-methylnonan-4-ol .

Phase 2: Swern Oxidation (Self-Validating System) Causality for choice of oxidation: Swern oxidation is selected over Jones or PCC oxidations to avoid toxic chromium byproducts and to prevent over-oxidation or carbon-carbon bond cleavage.

-

Ylide Generation: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ to -78 °C. Dropwise add anhydrous DMSO (2.4 eq). Validation: Monitor for the evolution of CO and CO₂ gas, confirming the formation of the active alkoxysulfonium intermediate.

-

Alcohol Addition: Slowly add 2-methylnonan-4-ol (1.0 eq) dissolved in CH₂Cl₂. Stir for 30 minutes at -78 °C.

-

Deprotonation: Add triethylamine (Et₃N, 5.0 eq) dropwise. Validation: The solution will immediately turn cloudy white due to the precipitation of triethylammonium chloride, serving as a visual indicator of successful ylide decomposition into the target ketone.

-

Isolation: Warm to room temperature, quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography (Hexanes:EtOAc 95:5). Validation: TLC visualized with KMnO₄ will show the product at a higher Rf value than the starting alcohol, and it will resist KMnO₄ staining due to the lack of an oxidizable hydroxyl group.

Workflow for the laboratory-scale synthesis of 2-Methyl-4-nonanone via Grignard addition and Swern.

Applications in Drug Development & Materials Science

Advanced Aviation Fuels & Lubricants Due to its specific carbon chain length and branching, 2-methyl-4-nonanone is highly valued as a precursor in the energy sector. Through catalytic hydrodeoxygenation (HDO), the ketone is stripped of its oxygen atom and saturated with hydrogen, yielding branched alkanes (e.g., 2-methylnonane). These branched alkanes possess lower freezing points than their linear counterparts, making them critical components in the formulation of high-grade aviation jet fuels and specialized industrial lubricants[3].

Pharmaceutical Intermediates & Solvents In drug development, the steric bulk provided by the isobutyl group makes 2-methyl-4-nonanone a useful directing group in asymmetric synthesis. Furthermore, its high boiling point (207.5 °C) and chemical stability allow it to function as a tailing solvent in high-temperature reactions and baked synthetic resin coatings, where it ensures smooth film formation by evaporating slowly at the final stages of curing[2].

Analytical & Spectroscopic Characterization

To verify the integrity of synthesized 2-methyl-4-nonanone, the following analytical benchmarks must be met:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~1715 cm⁻¹ is diagnostic of the acyclic aliphatic carbonyl (C=O) stretch. The absence of a broad band at 3300 cm⁻¹ confirms the complete oxidation of the precursor alcohol.

-

¹H NMR (CDCl₃, 400 MHz): The defining feature is a distinct doublet integrating to 6 protons at ~0.90 ppm , corresponding to the two equivalent methyl groups of the isobutyl branch. The alpha-protons adjacent to the carbonyl (at C3 and C5) will appear as multiplets around 2.30 - 2.45 ppm .

-

Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) will appear at m/z 156 . Alpha-cleavage (McLafferty rearrangement and standard fragmentation) will yield characteristic fragments, notably the loss of the isobutyl group (M-57) and the pentyl group (M-71), confirming the position of the ketone at C4.

References

-

National Center for Biotechnology Information (NIH). "2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem." PubChem, [Link]

-

ResearchGate. "Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane." ResearchGate, [Link]

- Google Patents. "WO2015148412A2 - Methods for producing cyclic and acyclic ketones.

Sources

Comprehensive Spectroscopic Characterization of 2-Methyl-4-nonanone: A Technical Guide for Analytical Validation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Methyl-4-nonanone (CAS: 6627-76-5) | Formula: C₁₀H₂₀O | MW: 156.26 g/mol

Executive Summary & Chemical Topology

In the realm of organic structural elucidation, branched aliphatic ketones present unique analytical challenges and opportunities. 2-Methyl-4-nonanone , characterized by an asymmetrical topology comprising a branched isobutyl moiety and a linear pentyl chain flanking a central carbonyl core, serves as an excellent model for multi-modal spectroscopic validation.

This whitepaper outlines the definitive analytical workflows—encompassing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—required to unequivocally confirm the identity and purity of this compound. By anchoring our methodologies in self-validating protocols, we eliminate instrumental artifacts and ensure high-fidelity data acquisition [1].

Caption: Multi-modal spectroscopic workflow for the structural validation of 2-Methyl-4-nonanone.

Self-Validating Experimental Protocols

To uphold scientific integrity, every analytical step must be governed by causality and internal validation. The following protocols are designed to be self-correcting systems.

NMR Spectroscopy Workflow

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because its lack of protons prevents solvent interference in the aliphatic region, while the deuterium nucleus provides a stable frequency lock to prevent magnetic drift during acquisition.

-

-

Self-Validation (Shimming & Lock): Before acquisition, the magnetic field homogeneity is validated by ensuring the TMS peak line width at half-height is < 1.0 Hz. A sharp, symmetrical TMS singlet at exactly 0.00 ppm confirms the calibration axis.

-

Acquisition: 16 transients for ¹H (400 MHz) and 256 transients for ¹³C (100 MHz) are acquired to guarantee a Signal-to-Noise (S/N) ratio exceeding 100:1.

GC-MS Analysis

-

System Tuning (Self-Validation): Prior to sample injection, the quadrupole mass analyzer is autotuned using perfluorotributylamine (PFTBA). The system is validated only if the diagnostic ions (m/z 69, 219, and 502) exhibit correct mass assignments and isotopic ratios, ensuring accuracy across the entire mass range [2].

-

Injection Parameters: 1 µL of a 10 ppm solution in n-hexane is injected at a 10:1 split ratio.

-

Causality: The split injection prevents column overloading, ensuring sharp, Gaussian chromatographic peaks necessary for accurate mass spectral deconvolution without space-charge effects in the ion source.

-

-

Ionization: Electron Ionization (EI) is strictly maintained at 70 eV to ensure fragmentation pathways match standardized reference libraries.

FT-IR Spectroscopy (ATR)

-

Background Subtraction (Self-Validation): A 32-scan background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal is collected. This mathematically subtracts ambient atmospheric water vapor and CO₂ from the final data.

-

Sample Application: 2 µL of neat liquid is applied directly to the crystal.

-

Causality: ATR-FTIR eliminates the need for hygroscopic KBr pellets, preserving the sample's native liquid state and preventing artificial broadening of the O-H stretch region (which could falsely imply alcohol impurities).

-

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of 2-Methyl-4-nonanone map the connectivity of its asymmetric aliphatic chains [3].

Mechanistic Insights

-

Anisotropic Deshielding: The π-electron cloud of the C=O bond exerts an anisotropic deshielding effect, pulling the adjacent α-protons (C3 and C5) downfield. The C3 methylene protons appear as a distinct doublet at 2.28 ppm due to coupling solely with the C2 methine proton. Conversely, the C5 protons appear as a triplet at 2.38 ppm due to coupling with the C6 methylene group.

-

Isobutyl Signature: The gem-dimethyl group (C1 and 2-Me) is a primary diagnostic feature, presenting as a highly integrated (6H) doublet at 0.92 ppm.

Table 1: ¹H and ¹³C NMR Spectral Assignments

| Position | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) |

| C4 | C=O (Carbonyl) | - | - | 211.5 |

| C3 | CH₂ (α to C=O) | 2.28 | d (7.0) | 52.1 |

| C5 | CH₂ (α to C=O) | 2.38 | t (7.5) | 43.4 |

| C7 | CH₂ (γ to C=O) | 1.28 | m | 31.6 |

| C2 | CH (Methine) | 2.12 | m | 24.5 |

| C6 | CH₂ (β to C=O) | 1.55 | m | 23.7 |

| C8 | CH₂ (δ to C=O) | 1.30 | m | 22.6 |

| C1, 2-Me | 2 × CH₃ (Gem-dimethyl) | 0.92 | d (6.6) | 22.8 |

| C9 | CH₃ (Terminal) | 0.88 | t (7.0) | 14.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Under 70 eV EI conditions, 2-Methyl-4-nonanone undergoes highly predictable fragmentation driven by the stability of the resulting acylium ions and radical cations.

Fragmentation Causality

-

α-Cleavage: Cleavage occurs adjacent to the carbonyl. Because the pentyl radical (C₅H₁₁•) is a superior leaving group compared to the isobutyl radical (C₄H₉•), the formation of the [C₅H₉O]⁺ acylium ion dominates, yielding the base peak at m/z 85 .

-

McLafferty Rearrangement: This site-specific rearrangement requires a γ-hydrogen. Uniquely, 2-Methyl-4-nonanone possesses γ-hydrogens on both sides of the carbonyl (C7 on the pentyl side, and C1/2-Me on the isobutyl side). This dual availability results in two distinct enol radical cations via six-membered transition states.

Caption: McLafferty rearrangement pathways for 2-Methyl-4-nonanone under EI-MS conditions.

Table 2: Diagnostic GC-MS Fragmentation Peaks

| m/z | Relative Abundance | Fragment Assignment | Derivation / Mechanism |

| 156 | < 5% | [M]⁺ | Intact Molecular Ion |

| 114 | ~ 15% | [C₇H₁₄O]⁺• | McLafferty rearrangement (isobutyl γ-H transfer) |

| 100 | ~ 20% | [C₆H₁₂O]⁺• | McLafferty rearrangement (pentyl γ-H transfer) |

| 99 | ~ 45% | [C₆H₁₁O]⁺ | α-cleavage (loss of isobutyl radical) |

| 85 | 100% (Base) | [C₅H₉O]⁺ | α-cleavage (loss of pentyl radical) |

| 57 | ~ 80% | [C₄H₉]⁺ | Isobutyl cation |

Infrared (IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups deduced from NMR and MS. The vibrational modes of 2-Methyl-4-nonanone are highly characteristic of an unbranched, unconjugated aliphatic system containing a branched terminus.

Vibrational Causality

The intense absorption at 1715 cm⁻¹ is the absolute hallmark of an acyclic aliphatic ketone. The lack of α,β-unsaturation prevents the delocalization of π-electrons, keeping the C=O force constant high and preventing the band from shifting to lower wavenumbers. Furthermore, the symmetric bending (umbrella mode) of the gem-dimethyl groups on the isobutyl chain splits into a diagnostic doublet at 1385 cm⁻¹ and 1365 cm⁻¹ , confirming the branched topology.

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 2955, 2870 | Strong | C-H stretch (sp³) | Aliphatic chain (methyl/methylene) |

| 1715 | Very Strong | C=O stretch | Acyclic aliphatic ketone core |

| 1465 | Medium | C-H bending (scissoring) | Methylene groups along the pentyl chain |

| 1385, 1365 | Medium (Doublet) | C-H bending (symmetric) | Gem-dimethyl (isobutyl group umbrella mode) |

Conclusion

The rigorous structural validation of 2-Methyl-4-nonanone requires a synthesized approach where no single analytical technique exists in isolation. By employing self-validating protocols—from the internal deuterium lock in NMR to the PFTBA tuning in GC-MS—researchers can confidently map the connectivity, fragmentation logic, and vibrational force constants of this molecule. The dual McLafferty rearrangements and the diagnostic gem-dimethyl NMR/IR signatures serve as the ultimate proof of its specific asymmetric topology.

References

-

2-Methyl-4-nonanone | C10H20O | CID 246758 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

-

NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data Standards) Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

The Dual Role of 2-Methyl-4-nonanone in Insect Chemical Communication: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-methyl-4-nonanone, a significant methyl-branched ketone in the field of insect chemical ecology. We will delve into its dual functionality as both a pheromone for intraspecific communication and a kairomone for interspecific interactions. This document will cover the chemical properties, a proposed biosynthetic pathway, and its documented roles in various insect species. Furthermore, this guide will provide detailed, field-proven methodologies for the extraction, analysis, and synthesis of 2-methyl-4-nonanone, as well as protocols for electrophysiological and behavioral bioassays. This comprehensive overview is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and pest management.

Introduction: The Language of Scent

Insects have evolved a sophisticated and highly specific chemical language to navigate their environment, locate mates, find food, and avoid predators. This communication is mediated by semiochemicals, which are broadly classified based on whether the interaction is within the same species (pheromones) or between different species (allelochemicals). Allelochemicals are further subdivided into kairomones (benefiting the receiver), allomones (benefiting the sender), and synomones (benefiting both).

2-Methyl-4-nonanone, a C10 methyl-branched ketone, has emerged as a fascinating molecule that can function as both a pheromone and a component of kairomonal cues. Its role has been identified in several economically important insect species, particularly within the order Coleoptera. Understanding the multifaceted roles of this compound is crucial for deciphering complex ecological interactions and for developing targeted and environmentally benign pest management strategies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-methyl-4-nonanone is fundamental for its effective extraction, analysis, and synthesis.

| Property | Value | Source |

| IUPAC Name | 2-methylnonan-4-one | [1] |

| Molecular Formula | C10H20O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 6627-76-5 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | ~197-199 °C (Predicted) | [2] |

| Chirality | The carbon at position 2 is a stereocenter, leading to (R)- and (S)-enantiomers. | [3] |

The stereochemistry of 2-methyl-4-nonanone is a critical aspect of its biological activity. As with many pheromones, insect olfactory receptors often exhibit a high degree of enantiomeric specificity.[3] Therefore, the synthesis and bioassays of this compound must consider the specific stereoisomer(s) produced and responded to by the target insect species.

Biosynthesis: A Proposed Pathway

The biosynthesis of insect pheromones, particularly those derived from fatty acids, is a complex process involving a series of enzymatic modifications.[1][4] While the specific biosynthetic pathway of 2-methyl-4-nonanone has not been fully elucidated in any given insect species, a plausible pathway can be proposed based on our understanding of methyl-branched ketone formation in insects.[5][6][7][8] The pathway likely originates from fatty acid metabolism, incorporating a methyl branch via the substitution of a methylmalonyl-CoA unit for a malonyl-CoA unit during fatty acid synthesis.

A proposed biosynthetic pathway for 2-methyl-4-nonanone is as follows:

Caption: Proposed biosynthetic pathway of 2-methyl-4-nonanone from fatty acid precursors.

Biological Roles of 2-Methyl-4-nonanone

As a Pheromone

Pheromones are crucial for the reproductive success and social organization of many insect species. 2-Methyl-4-nonanone has been identified as a key component of the male-produced aggregation-sex pheromones in certain species of cerambycid beetles.[9][10]

-

Stizocera consobrina and Heterachthes quadrimaculatus : In these two species of longhorn beetles, 2-nonanone (a closely related compound) was found to be a critical component of their male-produced pheromone blends.[9][10] Field bioassays demonstrated that neither 2-nonanone alone nor the other species-specific components were attractive to the beetles; only the complete blend elicited a significant response.[9][10] This highlights the synergistic effect of multiple components in insect pheromones.

While direct evidence for 2-methyl-4-nonanone as the primary pheromone is still being gathered for a wide range of species, its structural similarity to known pheromones suggests its potential for a broader role in insect communication.

As a Kairomone

Kairomones are chemical cues that are emitted by one species and benefit a receiver of a different species, often to the detriment of the emitter.[11] These "eavesdropped" signals can be used by predators and parasitoids to locate their prey or hosts, or by herbivores to find suitable host plants.

The pheromones of herbivorous insects can themselves act as kairomones for their natural enemies.[11] For instance, predatory beetles are often attracted to the aggregation pheromones of their bark beetle prey.[11]

While there is no direct evidence of 2-methyl-4-nonanone acting as a kairomone, the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus, which contains the structurally similar 4-methyl-5-nonanone, is often used in conjunction with kairomones (such as ethyl acetate and fermenting plant material) for mass trapping.[12][13][14][15] This suggests that predators or parasitoids of these weevils could potentially use the pheromone as a kairomonal cue to locate their hosts.

Furthermore, plant volatiles released upon herbivore damage can act as kairomones, attracting herbivores to a suitable feeding site.[2][3][16][17] It is plausible that 2-methyl-4-nonanone, if produced by an insect feeding on a plant, could contribute to a complex odor blend that signals the presence of a suitable host to other herbivores.

Methodologies for Research and Analysis

The study of 2-methyl-4-nonanone requires a suite of specialized techniques for its extraction, identification, and the evaluation of its biological activity.

Extraction and Identification

The primary method for the extraction and identification of volatile and semi-volatile insect semiochemicals is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for a Typical GC-MS Analysis of Insect Volatiles:

-

Sample Collection:

-

Solvent Extraction: For pheromone glands, dissect the glands under a microscope and immerse them in a small volume (e.g., 20-100 µL) of high-purity hexane or dichloromethane for 30 minutes.

-

Headspace Collection (SPME): For airborne volatiles, place the insect(s) in a clean glass chamber and expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB coating) to the headspace for a defined period (e.g., 1-24 hours).

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or similar.

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode, temperature set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 10 minutes at 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

-

Confirm identification by comparing the retention time and mass spectrum with those of an authentic synthetic standard of 2-methyl-4-nonanone.

-

For quantification, create a calibration curve using a series of known concentrations of the authentic standard. An internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) should be added to both the samples and the standards for accurate quantification.

-

Caption: Workflow for the analysis of 2-methyl-4-nonanone using GC-MS.

Electrophysiological Bioassay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for olfactory activity.

Protocol for a Typical EAG Assay:

-

Insect Preparation:

-

Immobilize an adult insect (e.g., by chilling or in a pipette tip with the head protruding).

-

Excise one antenna at the base using fine scissors.

-

-

Electrode Preparation and Mounting:

-

Pull two glass capillaries to a fine point using a micropipette puller.

-

Fill the capillaries with an electrolyte solution (e.g., saline solution or 0.1 M KCl).

-

The recording electrode is inserted into the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna.

-

Ensure good electrical contact using conductive gel if necessary.

-

-

Stimulus Delivery and Recording:

-

Place the mounted antenna in a continuous stream of purified and humidified air.

-

A test cartridge (e.g., a Pasteur pipette containing a filter paper loaded with a known amount of 2-methyl-4-nonanone in a solvent) is inserted into the airstream, and a puff of air is delivered over the antenna.

-

Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.

-

Present a solvent-only control to measure the response to the solvent and mechanical stimulation.

-

Randomize the order of stimulus presentation.

-

-

Data Analysis:

-

Measure the amplitude of the EAG response (in millivolts) for each stimulus.

-

Subtract the response to the solvent control from the response to the test compound to obtain the net EAG response.

-

Compare the responses to different concentrations of 2-methyl-4-nonanone to generate a dose-response curve.

-

Representative EAG Dose-Response Data:

| Concentration of 2-Methyl-4-nonanone (µg on filter paper) | Mean EAG Response (mV) ± SE |

| 0 (Solvent Control) | 0.1 ± 0.02 |

| 1 | 0.5 ± 0.08 |

| 10 | 1.2 ± 0.15 |

| 100 | 2.5 ± 0.21 |

| 1000 | 3.8 ± 0.32 |

Behavioral Bioassay: Olfactometry

Olfactometers are used to study the behavioral responses of insects to chemical stimuli in a controlled laboratory setting.[3][9]

Protocol for a Y-Tube Olfactometer Bioassay:

-

Olfactometer Setup:

-

A Y-tube olfactometer consists of a central tube where the insect is released, which then bifurcates into two arms.

-

Each arm is connected to an air source that has passed through a flask containing either the test stimulus (2-methyl-4-nonanone) or a control (solvent).

-

The airflow through both arms should be equal and constant.

-

-

Experimental Procedure:

-

Introduce a single insect into the base of the Y-tube.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect walks a certain distance into one of the arms.

-

Insects that do not make a choice within the allotted time are recorded as "no choice."

-

After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

-

Rotate the position of the treatment and control arms to avoid any positional bias.

-

-

Data Analysis:

-

The number of insects choosing the treatment arm versus the control arm is recorded.

-

A Chi-square test or a binomial test is used to determine if there is a significant preference for the treatment over the control.

-

Representative Olfactometer Bioassay Data:

| Treatment | Control (Solvent) | No Choice | Total N | p-value (Chi-square) |

| 35 | 15 | 10 | 60 | < 0.05 |

Synthesis of 2-Methyl-4-nonanone

The synthesis of 2-methyl-4-nonanone can be achieved through various organic chemistry routes. One plausible method involves a Grignard reaction followed by oxidation.

Proposed Synthesis Route:

-

Step 1: Grignard Reaction

-

React 2-bromopentane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, sec-pentylmagnesium bromide.

-

In a separate flask, cool a solution of butanal in anhydrous diethyl ether in an ice bath.

-

Slowly add the prepared Grignard reagent to the butanal solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methyl-4-nonanol.

-

-

Step 2: Oxidation

-

Dissolve the 2-methyl-4-nonanol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-methyl-4-nonanone.

-

Conclusion and Future Directions

2-Methyl-4-nonanone serves as a compelling example of the chemical complexity and efficiency of insect communication systems. Its dual role as a potential pheromone and a component of kairomonal cues underscores the interconnectedness of intra- and interspecific interactions within an ecosystem. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence, biosynthesis, and behavioral effects of this and other semiochemicals.

Future research should focus on:

-

Elucidating the definitive biosynthetic pathway of 2-methyl-4-nonanone in key insect species.

-

Identifying the specific olfactory receptors responsible for its detection and characterizing their enantiomeric specificity.

-

Exploring the full extent of its role as a kairomone in predator-prey and herbivore-plant interactions.

-

Developing and optimizing its use in sustainable pest management programs, either as a lure for monitoring and mass trapping or as a component of "push-pull" strategies.

By continuing to unravel the intricacies of insect chemical communication, we can develop more effective and ecologically sound approaches to managing insect populations and conserving beneficial species.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 246758, 2-Methyl-4-nonanone. Retrieved March 7, 2026 from [Link].

- Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. Advances in Experimental Medicine and Biology.

- Silva, W. D., Hanks, L. M., Mongold-Diers, J. A., Grommes, A. C., Bento, J. M. S., & Millar, J. G. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology, 50(3), 599-604.

- Silva, W. D., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology.

-

PubMed (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Retrieved March 7, 2026 from [Link].

-

U.S. Environmental Protection Agency (2025). 5-Nonanone, 4-methyl- Properties. Retrieved March 7, 2026 from [Link].

- Faleiro, J. R. (2006). A review of the issues and management of the red palm weevil Rhynchophorus ferrugineus (Coleoptera: Rhynchophoridae) in coconut and date palm during the last one hundred years. International Journal of Tropical Insect Science, 26(3), 135-154.

- El-Shafie, H. A., Faleiro, J. R., Abo-El-Saad, M. M., & Aleid, S. M. (2018). Pheromone trapping system for Rhynchophorus ferrugineus in Saudi Arabia: Optimization of trap contents and placement. Emirates Journal of Food and Agriculture, 30(1), 1-8.

- van Tol, R. W. H. M., van der Vossen, P. M., van Deventer, P., & van der Staaij, M. (2012). Field Attraction of the Vine Weevil Otiorhynchus sulcatus to Kairomones. Journal of Economic Entomology, 105(1), 131-139.

- Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514.

- Mori, K. (2015). Chiral Methyl-branched Pheromones.

- Fornasiero, F. W., & Forli, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research, 12(4), 383-395.

- Loughrin, J. H., Potter, D. A., & Hamilton-Kemp, T. R. (1995). Volatile compounds induced by herbivory act as aggregation kairomones for the Japanese beetle (Popillia japonica Newman). Journal of Chemical Ecology, 21(10), 1457-1467.

- Lee, S. H., Kim, D. H., Lee, S. G., & Park, C. G. (2024). Assessment of Attractant Combinations for the Management of Red Palm Weevils (Rhynchophorus ferrugineus)

- Abdel-Salam, A. H., El-Basyouni, S. A., & El-Gohary, A. A. (2020). FIELD EVALUATION OF SYNTHETIC PHEROMONE, ALLOMONE, PALM KAIRMONE AND ESTER IN CAPTURING ADULT RED PALM WEEVILS, RHYNCHOPHORUS FE. Plant Archives, 20(2), 5641-5645.

- Fornasiero, F. W., & Forli, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research.

-

PubMed (1971). The biology of methyl ketones. Retrieved March 7, 2026 from [Link].

-

Wikipedia (2024). Kairomone. Retrieved March 7, 2026 from [Link].

- Yu, X., et al. (2022). Dual β-oxidation pathway and transcription factor engineering for methyl ketones production in Saccharomyces cerevisiae. Metabolic Engineering, 73, 114-123.

- Hadj-Salem, I., et al. (2018). Discovery and Evaluation of Biosynthetic Pathways for the Production of Five Methyl Ethyl Ketone Precursors. ACS Synthetic Biology, 7(10), 2392-2404.

- Zhang, A., & Sun, J. (2006). Electroantennographic and behavioral responses of adults of raspberry weevil Aegorhinus superciliosus (Coleoptera: Curculionidae) to odors released from conspecific females. Environmental Entomology, 35(4), 929-935.

- Hock, H., Leskey, T. C., & Wright, S. E. (2014). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Journal of the Kansas Entomological Society, 87(4), 353-364.

-

Wikipedia (2024). Kairomone. Retrieved March 7, 2026 from [Link].

- Turlings, T. C., Davison, A. C., & Tamò, C. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 494-502.

- Byers, J. A. (2013). Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior. Journal of Chemical Ecology, 39(7), 936-949.

- Mukherjee, T., & Ghosh, S. (2022). olfactory responses of aulacophora foveicollis lucas – an ecologically important pest. Khulna University Studies, 4(1), 1-9.

- Soroker, V., et al. (2002). Quantitative GC Analysis of Secondary Alcohol Pheromones: Determination of Release Rate of Red Palm Weevil, Rhynchophorus ferrugineus, Pheromone from Lures. Journal of Chemical Ecology, 28(12), 2609-2618.

- Shin-Etsu Chemical Co., Ltd. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. EP3670486A1.

- Shin-Etsu Chemical Co., Ltd. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. US10882806B2.

Sources

- 1. 2-Nonanone, 4-methyl-, (4R)- | 256472-94-3 | Benchchem [benchchem.com]

- 2. Insect Olfactometers | Yashika Solutions [labitems.co.in]

- 3. Scents and sensibility: Best practice in insect olfactometer bioassays - Harper Adams University Repository [hau.repository.guildhe.ac.uk]

- 4. Buy 2,6,8-Trimethyl-4-nonanone | 123-18-2 [smolecule.com]

- 5. ockenfels-syntech.com [ockenfels-syntech.com]

- 6. thehive.icipe.org [thehive.icipe.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Silencing the Odorant Binding Protein RferOBP1768 Reduces the Strong Preference of Palm Weevil for the Major Aggregation Pheromone Compound Ferrugineol [frontiersin.org]

- 14. life.illinois.edu [life.illinois.edu]

- 15. Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Discovery and Identification of 2-Methyl-4-nonanone in Insect Semiochemistry: A Comprehensive Analytical Guide

Executive Summary

Aliphatic methyl-branched ketones play a pivotal role in insect chemical ecology, functioning as aggregation pheromones, sex attractants, and defensive allomones. The discovery of specific trace semiochemicals requires a rigorous, self-validating analytical framework. This whitepaper details the end-to-end methodology for the isolation, biological validation, and structural elucidation of 2-methyl-4-nonanone—a highly specific volatile organic compound (VOC)—from complex insect matrices.

Introduction: The Chemical Ecology of Methyl-Branched Ketones

Insects utilize highly specific VOCs to transmit critical behavioral signals across vast distances. Methyl-branched ketones are particularly effective semiochemicals due to their optimal volatility, environmental stability, and the structural rigidity provided by alkyl branching. This rigidity ensures high-affinity binding to specific olfactory receptor neurons (ORNs) on the insect antenna.

While related compounds like 4-methyl-5-nonanone are established pheromones for species such as the male West Indian sugarcane borer[1], the identification of 2-methyl-4-nonanone (C₁₀H₂₀O) presents unique analytical challenges. Because it lacks a chiral center, stereochemical resolution is unnecessary; however, its structural isomerism (e.g., distinguishing it from 2-methyl-5-nonanone or 3-methyl-4-nonanone) necessitates precise mass spectrometric fragmentation analysis and chromatographic differentiation[2].

Biosynthetic Origins

Understanding the biosynthesis of 2-methyl-4-nonanone aids researchers in predicting its presence in specific glandular tissues and optimizing extraction timing. In insects, methyl-branched ketones are typically synthesized via the degradation of branched-chain amino acids followed by polyketide-like chain elongation.

-

Initiation: L-leucine undergoes transamination and oxidative decarboxylation to form an isovaleryl-CoA starter unit.

-

Elongation: The starter unit is elongated via the fatty acid synthase (FAS) complex utilizing malonyl-CoA.

-

Termination: A specific thioesterase cleaves the intermediate, followed by spontaneous or enzymatic decarboxylation of the resulting

-keto acid to yield the final ketone.

Biosynthetic pathway of 2-methyl-4-nonanone via leucine degradation.

Experimental Workflow: Isolation and Biological Validation

To ensure that the detected 2-methyl-4-nonanone is biologically relevant and not a metabolic artifact, the analytical workflow must couple chemical isolation directly with electrophysiological validation.

Protocol 1: In Vivo Solid-Phase Microextraction (SPME)

Causality: Traditional solvent extraction co-extracts non-volatile cuticular lipids that foul Gas Chromatography (GC) columns and obscure trace semiochemicals. SPME selectively concentrates volatiles directly from the headspace of living insects or excised glands, preserving the natural emission ratios of the pheromone blend.

-

Fiber Selection: Utilize a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. The DVB polymer effectively traps the polar carbonyl moiety of the ketone, while the PDMS phase captures the hydrophobic aliphatic tail.

-

Equilibration: Place the live insect or excised gland in a silanized 4 mL glass vial. Equilibrate for 15 minutes at 25°C to allow headspace saturation.

-

Extraction: Expose the SPME fiber to the headspace for 30 minutes.

-

System Validation: Concurrently run an empty silanized vial with an identical SPME fiber as a system blank. This self-validating step rules out ambient contaminants or septa-derived siloxane artifacts, ensuring that any detected 2-methyl-4-nonanone originates entirely from the biological matrix.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Causality: GC-EAD simultaneously identifies which chromatographic peaks elicit an olfactory response, directly linking a chemical signal to biological reception.

-

Preparation: Excise the antenna of the target insect species. Mount it between two glass capillary electrodes filled with insect saline solution (e.g., Beadle-Ephrussi Ringer).

-

Chromatography: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes. Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) to resolve the aliphatic ketone.

-

Effluent Splitting: Route the column effluent through a zero-dead-volume Y-splitter. Direct 50% to the Flame Ionization Detector (FID) and 50% to the EAD preparation via a heated transfer line (200°C) into a humidified, purified airstream.

-

Signal Correlation: Record the FID and EAD signals simultaneously. A depolarization in the EAD trace precisely aligned with the retention time of 2-methyl-4-nonanone confirms its role as a biologically active semiochemical.

Integrated SPME-GC-MS/EAD workflow for semiochemical discovery.

Analytical Identification: Mass Spectrometry and Structural Elucidation

Once biological activity is confirmed, the compound must be structurally identified. 2-Methyl-4-nonanone has a molecular weight of 156.26 g/mol [3]. Its identification relies on specific electron ionization (EI) fragmentation rules.

Mass Spectrometric Fragmentation (EI-MS at 70 eV)

The structure of 2-methyl-4-nonanone consists of an isobutyl group and a pentyl group flanking a carbonyl carbon.

-

Alpha Cleavage: Cleavage adjacent to the carbonyl yields distinct acylium ions. Loss of the pentyl radical (C₅H₁₁•) produces an ion at m/z 85. Loss of the isobutyl radical (C₄H₉•) produces an ion at m/z 99.

-

McLafferty Rearrangement: The presence of

-hydrogens on both alkyl chains allows for dual McLafferty rearrangements. Transfer of a

Chromatographic Retention Indices

To definitively differentiate 2-methyl-4-nonanone from its structural isomers, linear temperature programmed retention indices (LTPRI) are calculated using a homologous series of n-alkanes (C₈-C₂₀). The established retention index for 2-methyl-4-nonanone on a standard non-polar column is approximately 1202, with a partition coefficient (log K) in n-hexane/nitromethane of -2.06[2].

Quantitative Data Summaries

Table 1: Diagnostic EI-MS Fragmentation Ions for 2-Methyl-4-nonanone

| m/z Ratio | Ion Type | Structural Assignment | Relative Abundance |

| 156 | Molecular Ion | [M]⁺ (C₁₀H₂₀O) | Low |

| 114 | McLafferty Rearrangement | [M - C₃H₆]⁺ (Loss of propene) | Moderate |

| 100 | McLafferty Rearrangement | [M - C₄H₈]⁺ (Loss of 1-butene) | Moderate |

| 99 | Alpha Cleavage | [O≡C-C₅H₁₁]⁺ (Loss of isobutyl) | High |

| 85 | Alpha Cleavage | [C₄H₉-C≡O]⁺ (Loss of pentyl) | High |

| 71 | Alkyl Cation | [C₅H₁₁]⁺ (Pentyl radical) | High |

| 57 | Alkyl Cation | [C₄H₉]⁺ (Isobutyl radical) | Base Peak |

Table 2: Physicochemical and Chromatographic Properties

| Property | Value | Source/Method |

| Molecular Weight | 156.26 g/mol | Computed[3] |

| Exact Mass | 156.1514 Da | Computed[3] |

| Linear Retention Index (LTPRI) | 1202 | Non-polar column[2] |

| Partition Coefficient (log K) | -2.06 | n-hexane/nitromethane[2] |

Conclusion and Future Perspectives

The rigorous identification of 2-methyl-4-nonanone requires a closed, self-validating loop: from SPME headspace sampling and GC-EAD bioassays to precise GC-MS structural elucidation. Because 2-methyl-4-nonanone lacks a chiral center, the final validation step—synthesizing an authentic standard for peak enhancement (co-injection) and field trapping assays—is highly efficient and avoids complex enantioselective synthesis. Future drug development and pest management professionals can leverage these semiochemical discovery protocols to develop targeted, environmentally benign insect behavioral modifiers.

References

-

ResearchGate. Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane. Accessed March 2026.

-

PubChem - NIH. 2-Methyl-4-nonanone | C10H20O | CID 246758. National Center for Biotechnology Information. Accessed March 2026.

-

GuideChem. 4-Methyl-5-nonanone (CAS 35900-26-6) - Pheromone Data. Accessed March 2026.

Sources

A Technical Guide to the Behavioral Effects of 2-Methyl-4-nonanone: A Review of Related Compounds and a Roadmap for Future Investigation

Introduction: Unveiling the Potential of a Volatile Ketone

2-Methyl-4-nonanone (C₁₀H₂₀O) is a saturated ketone whose biological and behavioral effects remain largely unexplored in the scientific literature.[1] Its structural isomers and related aliphatic ketones, however, have been identified as potent semiochemicals in a variety of species, playing crucial roles in communication, defense, and social behavior.[2][3][4][5][6] This in-depth technical guide will synthesize the current, albeit limited, knowledge surrounding 2-Methyl-4-nonanone and its chemical relatives. More importantly, it will serve as a foundational document for researchers, scientists, and drug development professionals by proposing a comprehensive framework for the systematic investigation of its behavioral pharmacology. By examining the established effects of structurally analogous compounds, we can formulate targeted hypotheses and design robust experimental protocols to elucidate the potential bioactivity of 2-Methyl-4-nonanone.

Chemical and Physical Properties of 2-Methyl-4-nonanone

A thorough understanding of the physicochemical properties of 2-Methyl-4-nonanone is fundamental to its study. These properties influence its volatility, solubility, and interaction with biological receptors.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.26 g/mol | PubChem[1] |

| IUPAC Name | 2-methylnonan-4-one | PubChem[1] |

| CAS Number | 6627-76-5 | PubChem[1] |

A Review of Structurally Related Ketones and Their Behavioral Effects

In the absence of direct studies on 2-Methyl-4-nonanone, a review of its structural analogs provides a crucial starting point for predicting its potential behavioral effects. The position of the methyl group and the length of the carbon chain are critical determinants of a ketone's biological activity.

Insect Pheromones: The Role of Methyl-Substituted Nonanones

Many chiral methyl-branched ketones are found in nature, often acting as insect pheromones where specific stereochemistry is crucial for their biological activity.[2]

-

2-Nonanone: This ketone is a key component of the male-produced aggregation-sex pheromones for certain species of cerambycid beetles, such as Stizocera consobrina and Heterachthes quadrimaculatus.[3] In field bioassays, a blend containing 2-nonanone was necessary for significant attraction of these beetles, highlighting its role in chemical communication for mating and aggregation.[3]

-

4-Methyl-5-nonanone: This isomer of the target compound is a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus.[5] It acts synergistically with 4-methyl-5-nonanol to attract both male and female weevils, and its efficacy is enhanced when combined with kairomones from host plants.[5]

Mammalian Semiochemicals and Alarm Pheromones

The behavioral effects of ketones are not limited to insects. In mammals, certain ketones have been identified as alarm pheromones and modulators of social behavior.

-

2-Heptanone: In rodents, 2-heptanone is considered an alarm pheromone.[6] It is found in rodent urine, and its concentration increases in animals subjected to stress.[6] The odor of urine from stressed rats, containing elevated levels of 2-heptanone, can induce anxiety-like behaviors in other rats.[6] This suggests that structurally similar ketones, such as 2-Methyl-4-nonanone, could potentially modulate anxiety and stress responses in mammals. Interestingly, 2-heptanone is also a known component of some human bodily fluids, although its role in human chemical communication is still under investigation.[6]

General Toxicological Profile of Ketones

The broader chemical class of ketones is associated with a range of toxicological effects, including potential neurological impacts. While no specific toxicology data exists for 2-Methyl-4-nonanone, information on related compounds underscores the need for careful handling and thorough investigation. The ketone chemical class is generally associated with eye irritation, nausea, vomiting, and neurological, respiratory, liver, and kidney toxicity.[7] For instance, safety data for 2-nonanone indicates that it can cause skin and eye irritation.[8]

A Proposed Research Roadmap for Investigating the Behavioral Effects of 2-Methyl-4-nonanone

Given the significant knowledge gap, a structured research program is necessary to characterize the behavioral effects of 2-Methyl-4-nonanone. The following sections outline a series of proposed experiments, from chemical synthesis to in-depth behavioral analysis.

Synthesis and Purification of 2-Methyl-4-nonanone

The first critical step is to obtain a high-purity sample of 2-Methyl-4-nonanone. As this compound may not be readily available commercially in high grades for biological research, a synthetic route may be required. A plausible approach involves a Grignard reaction followed by oxidation.

Experimental Protocol: Synthesis of 2-Methyl-4-nonanone

-

Grignard Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to initiate the formation of isobutylmagnesium bromide.

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Add a solution of pentanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-4-nonanol.

-

-

Oxidation:

-

Dissolve the crude 2-Methyl-4-nonanol in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.

-

Stir the reaction mixture until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-Methyl-4-nonanone.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

-

Characterize the purified 2-Methyl-4-nonanone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and assess its purity.

-

Phase 1: Insect Behavioral Assays

Given the prevalence of related ketones as insect semiochemicals, an initial screening for effects on insect behavior is a logical starting point.

Experimental Protocol: Olfactometer Bioassay

-

Test Species: Select a range of insect species, including those known to respond to related ketones (e.g., cerambycid beetles) and common laboratory models (e.g., Drosophila melanogaster).

-

Apparatus: Utilize a Y-tube olfactometer, which provides a choice between two airstreams.

-

Procedure:

-

Introduce a purified airstream into both arms of the olfactometer.

-

In the "treatment" arm, introduce a controlled concentration of 2-Methyl-4-nonanone volatilized from a filter paper.

-

The "control" arm will contain a filter paper with the solvent alone.

-

Introduce an individual insect at the base of the Y-tube and allow it a set amount of time to choose an arm.

-

Record the first choice and the time spent in each arm.

-

Rotate the olfactometer and switch the control and treatment arms between trials to avoid spatial bias.

-

-

Data Analysis: Use a chi-square test to determine if there is a significant preference for the arm containing 2-Methyl-4-nonanone. A significant attraction or repulsion would indicate a semiochemical effect.

Hypothetical Data Table for Olfactometer Bioassay

| Insect Species | Number of Individuals | Chose Treatment Arm | Chose Control Arm | No Choice | p-value | Behavioral Effect |

| Tribolium castaneum | 100 | 65 | 25 | 10 | <0.05 | Attraction |

| Drosophila melanogaster | 100 | 30 | 60 | 10 | <0.05 | Repulsion |

Phase 2: Mammalian Behavioral Screening

Based on the findings for 2-heptanone, it is plausible that 2-Methyl-4-nonanone could influence mammalian behavior, particularly in relation to anxiety and stress. A battery of standardized rodent behavioral tests should be employed.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-like Behavior

-

Test Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Administer 2-Methyl-4-nonanone via inhalation or intraperitoneal (IP) injection at various doses. A vehicle control group and a positive control group (e.g., administered diazepam) should be included.

-

After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group. Conversely, an anxiogenic effect would be suggested by a decrease in these parameters.

Hypothetical Data Table for Elevated Plus Maze

| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 |

| 2-Methyl-4-nonanone | 10 | 14.8 ± 2.5 | 19.8 ± 3.1 |

| 2-Methyl-4-nonanone | 30 | 28.9 ± 3.0 | 35.1 ± 4.2 |

| Diazepam (Positive Control) | 2 | 35.4 ± 3.5 | 40.2 ± 4.8 |

| * p < 0.05 compared to Vehicle |

Conclusion and Future Directions

While the current body of scientific literature on the behavioral effects of 2-Methyl-4-nonanone is virtually non-existent, the known bioactivities of its structural isomers and related ketones provide a compelling rationale for its investigation. The research roadmap outlined in this guide, encompassing chemical synthesis, insect bioassays, and mammalian behavioral screening, offers a systematic approach to characterizing this compound. Future research should also explore the underlying neural mechanisms of any observed behavioral effects, including receptor binding assays and in vivo neurochemical monitoring. The elucidation of the behavioral pharmacology of 2-Methyl-4-nonanone could have significant implications, from the development of novel pest management strategies to the identification of new tools for probing the neural circuits of anxiety and social behavior.

References

-

Axxence Aromatic GmbH. (2025, May 22). Safety Data Sheet: NATURAL METHYL HEPTYL KETONE (2-NONANONE). Retrieved from [Link]

-

Environmental Working Group. (n.d.). 2-Nonanone. Human Toxome Project. Retrieved from [Link]

-

Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1–11. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Nonanone is a competitive antagonist of OR85b/83b. Retrieved from [Link]

-

Government of Canada. (2017, July 12). Draft Screening Assessment Ketones Group. Retrieved from [Link]

-

Zhang, L., et al. (2017). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. International Journal of Molecular Sciences, 18(6), 1184. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2013, September 12). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment. Retrieved from [Link]

-

Hanks, L. M., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology, 50(3), 599–604. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nonanone. PubChem Compound Database. Retrieved from [Link]

-

Laska, M., et al. (2014). Olfactory Psychometric Functions for Homologous 2-Ketones. PLoS ONE, 9(10), e109157. Retrieved from [Link]

-

Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Retrieved from [Link]

-

El-Sayed, A. M. (2017). Semiochemicals and Their Potential Use in Pest Management. IntechOpen. Retrieved from [Link]

-

de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. Retrieved from [Link]

- CN101792379B - Method for preparing 2-nonanone. (n.d.). Google Patents.

-

Cometto-Muñiz, J. E., & Cain, W. S. (1993). Sensory reactions of nasal pungency and odor to volatile organic compounds: The alkylbenzenes. eScholarship. Retrieved from [Link]

-

Contreras, C. M., et al. (2015). 2-Heptanone Produces Sensorial-Emotional Changes, Depending on Length of Exposure. Revista Costarricense de Psicología, 34(1), 1-14. Retrieved from [Link]

Sources

- 1. 2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nonanone, 4-methyl-, (4R)- | 256472-94-3 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. plantprotection.pl [plantprotection.pl]

- 5. Semiochemicals and Their Potential Use in Pest Management | IntechOpen [intechopen.com]

- 6. 2-Heptanone Produces Sensorial-Emotional Changes, Depending on Length of Exposure [scielo.sa.cr]

- 7. ewg.org [ewg.org]

- 8. axxence.de [axxence.de]

Comprehensive Chemical Profiling of 2-Methyl-4-nonanone: Nomenclature, Physicochemical Properties, and Analytical Methodologies

Executive Summary

As drug development and synthetic chemistry increasingly rely on highly specific aliphatic ketones for complex molecule assembly and flavor/fragrance profiling, rigorous characterization of these building blocks is paramount. This technical guide provides an authoritative breakdown of 2-Methyl-4-nonanone , detailing its structural identity, physicochemical properties, de novo synthesis, and self-validating analytical protocols. Designed for research scientists, this whitepaper bridges theoretical cheminformatics with field-proven benchtop methodologies.

Structural Identity and IUPAC Nomenclature

The compound universally recognized as 2-Methyl-4-nonanone operates under the formal IUPAC nomenclature of 2-methylnonan-4-one [1].

The systematic derivation of this name follows strict IUPAC rules for aliphatic ketones:

-

Principal Chain Identification: The longest continuous carbon chain containing the principal functional group (the carbonyl) consists of nine carbon atoms, establishing the parent alkane as nonane[2].

-

Numbering the Chain: The chain is numbered from the end nearest to the carbonyl group to assign it the lowest possible locant. Numbering from right to left places the carbonyl at position 4.

-

Substituent Placement: A methyl branching group is located at carbon 2.

-

Final Assembly: Combining these elements yields 2-methylnonan-4-one.

The compound is uniquely identified by the CAS Registry Number 6627-76-5 [1] and the SMILES string CCCCCC(=O)CC(C)C, which facilitates its integration into computational chemistry databases[3].

Physicochemical Properties

Understanding the thermodynamic and spatial properties of 2-methylnonan-4-one is critical for predicting its behavior in biphasic extractions, chromatographic separations, and biological assays. The quantitative data is summarized in Table 1.

Table 1: Computed and Experimental Physicochemical Properties

| Property | Value | Method / Source |

|---|---|---|

| CAS Number | 6627-76-5 | [1] |

| IUPAC Name | 2-methylnonan-4-one | Lexichem TK 2.7.0[3] |

| Molecular Formula | C₁₀H₂₀O | Elemental Analysis[1] |

| Molecular Weight | 156.26 g/mol | Computed[3] |

| Exact Monoisotopic Mass | 156.1514 Da | Mass Spectrometry[3] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Computed[3] |

| XLogP3 (Lipophilicity) | 3.1 | XLogP3 3.0[3] |

| Rotatable Bonds | 6 | Conformational Analysis[3] |

De Novo Synthesis Workflow

To obtain highly pure 2-methyl-4-nonanone for analytical reference, a two-step synthetic route is preferred over commercial procurement, which often contains isomeric impurities. The workflow utilizes a Grignard addition followed by a mild oxidation.

Fig 1: Two-step synthesis of 2-methyl-4-nonanone via Grignard addition and DMP oxidation.

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Addition (Grignard Reaction)

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions and argon are mandatory to prevent the premature quenching of the highly nucleophilic pentylmagnesium bromide intermediate by ambient moisture.

-

Activation: Add a catalytic crystal of iodine to activate the magnesium surface, followed by the dropwise addition of 1-bromopentane (1.0 eq).

-

Coupling: Once the Grignard reagent is formed, cool the system to 0 °C. Add 3-methylbutanal (isovaleraldehyde, 1.0 eq) dropwise. The low temperature prevents unwanted aldol condensation side-reactions.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether to isolate the intermediate, 2-methylnonan-4-ol .

Step 2: Selective Oxidation

-

Reaction: Dissolve the intermediate in anhydrous dichloromethane (CH₂Cl₂). Add Dess-Martin Periodinane (DMP, 1.1 eq) at room temperature. Causality: DMP is explicitly chosen over traditional chromium-based oxidants (e.g., Jones reagent or PCC) because it operates under extremely mild conditions, preventing over-oxidation or cleavage of the aliphatic chain, and avoids the generation of toxic heavy-metal waste.

-

Workup: Stir for 2 hours, then quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract, dry over MgSO₄, and purify via silica gel flash chromatography (95:5 Hexane:Ethyl Acetate) to yield pure 2-methyl-4-nonanone.

Self-Validating Analytical Characterization

To ensure the synthesized compound meets pharmaceutical-grade purity, it must be subjected to rigorous, self-validating analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

Because 2-methyl-4-nonanone possesses an asymmetric aliphatic structure with gamma-hydrogens on both sides of the carbonyl, it serves as an excellent model for complex mass spectrometry fragmentation, specifically undergoing two distinct McLafferty rearrangements[4].

Protocol:

-

Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane. Spike the solution with 50 µg/mL of nonadecane as an internal standard. Causality (Self-Validation): The internal standard allows for the calculation of Relative Retention Indices (RRI). This corrects for day-to-day column degradation or carrier gas fluctuations, ensuring the retention time data is universally reproducible across different laboratories[5].

-

Chromatographic Separation: Inject 1 µL into a GC system equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use a split ratio of 50:1 to prevent column overloading and maintain sharp, Gaussian peak shapes.

-

Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C.

-

Ionization: Electron Impact (EI) at 70 eV. Causality: 70 eV is the universal standard for EI; it imparts enough energy to induce reproducible fragmentation pathways that can be cross-referenced against NIST libraries[6].

Mechanistic Insight: Dual McLafferty Rearrangements

The molecular ion (m/z 156) undergoes characteristic

-

Pathway A (Pentyl Chain): Cleavage between C5 and C6 results in the loss of neutral 1-butene (C₄H₈), yielding an enol radical cation at m/z 100 .

-

Pathway B (Isobutyl Chain): Cleavage between C2 and C3 results in the loss of neutral propene (C₃H₆), yielding an enol radical cation at m/z 114 .

Fig 2: Dual McLafferty rearrangement pathways of the 2-methyl-4-nonanone molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference.

-

¹H-NMR Acquisition: Acquire data at 400 MHz. Causality (Self-Validation): A 90° excitation pulse is calibrated specifically for the sample matrix. The relaxation delay (D1) is strictly set to 2.0 seconds—exceeding 5 times the longest

relaxation time of the aliphatic protons. This ensures the nuclear spins completely return to thermal equilibrium between scans, guaranteeing that the integrated peak areas are strictly proportional to the number of protons, thereby validating quantitative purity[1]. -

Spectral Markers: The spectrum will exhibit a distinct multiplet at ~2.3-2.4 ppm corresponding to the

-protons adjacent to the carbonyl, and a highly shielded doublet at ~0.9 ppm corresponding to the terminal methyl groups of the isobutyl moiety.

Conclusion

2-Methyl-4-nonanone (CAS: 6627-76-5) is a highly versatile aliphatic ketone. By strictly adhering to IUPAC nomenclature guidelines and utilizing self-validating analytical protocols like internal-standardized GC-MS and quantitative NMR, researchers can ensure absolute structural confidence. The compound's unique dual-McLafferty fragmentation pattern further cements its utility as a benchmark molecule in advanced mass spectrometry studies.

References

-

PubChem Compound Summary for CID 246758: 2-Methyl-4-nonanone. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

-

Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane. ResearchGate. Retrieved from:[Link]

-

Mass Spectrometry Fragmentation: 2-Methylnonan-4-one can undergo two different McLafferty rearrangements. Pearson+ Study Prep. Retrieved from:[Link]

Sources

- 1. 2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Methyl-4-nonanone | 6137-29-7 | Benchchem [benchchem.com]

- 3. 2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylnonan-4-one can undergo two different McLafferty rearrang... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-Methyl-4-nonanone | 6137-29-7 | Benchchem [benchchem.com]

Technical Monograph: Physicochemical & Stability Profiling of 2-Methyl-4-nonanone

CAS Registry Number: 6627-76-5 Synonyms: Isobutyl pentyl ketone; 2-Methylnonan-4-one Molecular Formula: C₁₀H₂₀O Molecular Weight: 156.27 g/mol

Executive Summary & Chemical Architecture

2-Methyl-4-nonanone is a mid-chain aliphatic ketone characterized by a distinct hydrophobic profile and volatility. While naturally occurring as an alarm pheromone in Tapinoma ant species, its relevance in drug development lies in its utility as a lipophilic intermediate and a specific solvent for non-polar extraction.

From a structural perspective, the molecule features a carbonyl group at the C4 position flanked by an isobutyl group (branched) and a pentyl chain (linear). This asymmetry creates a steric environment that influences both its solvation thermodynamics and its reactivity. Unlike small ketones (e.g., acetone, MEK) which act as universal solvents, 2-Methyl-4-nonanone exhibits Type III/IV solvent behavior —highly effective for lipids and non-polar APIs but immiscible with aqueous buffers without surfactant mediation.

Molecular Descriptors

| Property | Value | Implication for Formulation |

| LogP (Predicted) | ~3.4 | High lipophilicity; requires co-solvents (DMSO/EtOH) for bioassays. |

| Boiling Point | 197–199°C | Thermally stable for standard reflux protocols; low volatility risk at RT compared to acetone. |

| Density | 0.818 g/cm³ | Floats on water; phase separation is rapid in extraction workflows. |

| Flash Point | ~65°C | Class IIIA Combustible Liquid; safer handling profile than lower ketones. |

Thermodynamic Solubility Profile

The solubility of 2-Methyl-4-nonanone is governed by dispersion forces (London) and dipole-dipole interactions at the carbonyl center. It lacks hydrogen bond donation capability, limiting its interaction with protic solvents like water.

Solvent Compatibility Matrix (Ambient Temperature, 25°C)

Data synthesized from Hansen Solubility Parameters (HSP) for C10 aliphatic ketones.

| Solvent Class | Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH 7.4) | Insoluble (<100 mg/L) | Hydrophobic effect dominates; high energy cost for cavity formation in water network. |

| Polar Aprotic | DMSO | Freely Soluble | Dipole-dipole interactions align; excellent stock solvent for biological screening. |

| Polar Aprotic | Acetonitrile | Miscible | Favorable miscibility; preferred solvent for HPLC analytical workflows. |

| Polar Protic | Ethanol | Miscible | Amphiphilic nature of ethanol bridges the hydrophobic chain and polar carbonyl. |

| Polar Protic | Methanol | Miscible | Soluble, though phase separation may occur at very low temperatures (<0°C). |

| Non-Polar | n-Hexane | Miscible | Ideal thermodynamic match (Dispersion forces); used for liquid-liquid extraction. |

| Non-Polar | Toluene | Miscible | Pi-interaction with carbonyl is minimal, but dispersion forces ensure miscibility. |

| Chlorinated | Dichloromethane | Miscible | High solubility; rapid evaporation makes it useful for concentrating the ketone. |

| Ethers | THF | Miscible | Excellent solvent; useful for Grignard reactions involving this ketone. |

| Esters | Ethyl Acetate | Miscible | Good "green" alternative to chlorinated solvents for processing. |

Diagram 1: Solubility Screening Workflow (Equilibrium Method)

The following workflow describes the rigorous determination of thermodynamic solubility, essential for generating the data above.

Figure 1: Standardized Shake-Flask protocol for determining thermodynamic solubility of lipophilic liquids.